molecular formula C4H11ClN2O2 B13603040 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride

Cat. No.: B13603040
M. Wt: 154.59 g/mol
InChI Key: MPDPIXDRWHVFHU-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group attached to an acetamide backbone, making it a versatile reagent in various chemical reactions. This compound is often used in organic synthesis and has applications in scientific research due to its ability to form stable oxime linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride typically involves the reaction of N,N-dimethylacetamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the aminooxy group. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride involves the formation of stable oxime linkages through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical and biological systems. The molecular targets and pathways involved include the modification of proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is unique due to its combination of the aminooxy group and the dimethylacetamide moiety, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

2-aminooxy-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H

InChI Key

MPDPIXDRWHVFHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CON.Cl

Origin of Product

United States

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